2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
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Description
2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H17N7O and its molecular weight is 359.393. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is the transforming growth factor-β activated kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
The compound this compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety that binds to the hinge region of kinases . The substitutions at positions 2, 3, 6, 7, and 8 of the compound dictate kinase selectivity and potency .
Biochemical Pathways
The compound this compound affects the TAK1 pathway . TAK1 is upregulated and overexpressed in multiple myeloma (MM), and various extracellular signals trigger TAK1 activation, including cytokines, growth factors, and Toll-like receptor ligands . The inhibition of TAK1 by the compound can lead to the suppression of these signals, thereby affecting the downstream effects of the TAK1 pathway .
Pharmacokinetics
The compound’s ability to inhibit tak1 at nanomolar concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound this compound inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . It also inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . These results suggest that the compound has potent anti-multiple myeloma activities.
Biological Activity
The compound 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- An imidazo[1,2-b]pyridazine moiety.
- A pyridine ring.
- A dihydropyridazinone structure.
This combination suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C17H17N7 |
Molecular Weight | 319.4 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=CC(=C4)C#N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. For instance:
- It may inhibit enzymes associated with cancer cell proliferation, suggesting anti-cancer properties .
- The imidazo[1,2-b]pyridazine derivatives have been noted for their ability to inhibit Bruton’s tyrosine kinase (Btk) , which plays a crucial role in B-cell activation and proliferation, indicating potential use in treating autoimmune diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the imidazo family. For example:
- IC50 values for related compounds have shown significant inhibition of cancer cell lines, with values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .
Anti-inflammatory Effects
Compounds derived from the imidazo[1,2-b]pyridazine class have demonstrated anti-inflammatory effects by modulating immune responses. The inhibition of Btk is particularly relevant for conditions characterized by aberrant B-cell activation .
Antimicrobial Properties
Some derivatives exhibit antimicrobial activity. The presence of the pyridine ring enhances interaction with bacterial enzymes, leading to effective inhibition .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities of compounds similar to This compound :
- Study on Antitubercular Activity : A study synthesized several imidazo derivatives and tested them against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM .
- Inhibition of Btk : Research has indicated that imidazo derivatives can inhibit Btk effectively, which is crucial for developing treatments for autoimmune diseases like rheumatoid arthritis .
Properties
IUPAC Name |
2-[(1-imidazo[1,2-b]pyridazin-6-ylazetidin-3-yl)methyl]-6-pyridin-3-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c27-19-6-3-16(15-2-1-7-20-10-15)22-26(19)13-14-11-24(12-14)18-5-4-17-21-8-9-25(17)23-18/h1-10,14H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTJFTTWYQNXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN3C=CN=C3C=C2)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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